USL311

描述

CXCR4 Antagonist this compound is an orally bioavailable inhibitor of C-X-C chemokine receptor type 4 (CXCR4), with potential antineoplastic activity. Upon administration, this compound binds to CXCR4, thereby preventing the binding of stromal-cell derived factor-1 (SDF-1 or CXCL12) to CXCR4 and inhibiting CXCR4 activation, which may result in decreased proliferation and migration of CXCR4-expressing tumor cells. CXCR4, a chemokine receptor belonging to the G protein-coupled receptor (GPCR) family, plays an important role in chemotaxis and angiogenesis, and is upregulated in several tumor cell types.

USL-311 is a small molecule drug with a maximum clinical trial phase of I and has 1 investigational indication.

属性

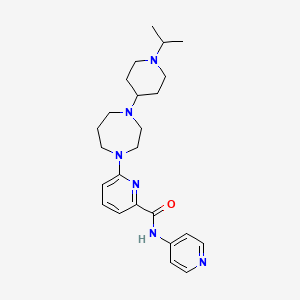

IUPAC Name |

6-[4-(1-propan-2-ylpiperidin-4-yl)-1,4-diazepan-1-yl]-N-pyridin-4-ylpyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H34N6O/c1-19(2)28-15-9-21(10-16-28)29-13-4-14-30(18-17-29)23-6-3-5-22(27-23)24(31)26-20-7-11-25-12-8-20/h3,5-8,11-12,19,21H,4,9-10,13-18H2,1-2H3,(H,25,26,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNUNVQKARNSSEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CCC(CC1)N2CCCN(CC2)C3=CC=CC(=N3)C(=O)NC4=CC=NC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H34N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1373268-67-7 | |

| Record name | USL-311 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1373268677 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | USL-311 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15265 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | USL-311 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2BTG5MX2Q2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of USL311, a CXCR4 Antagonist

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

USL311 is a potent and selective, orally bioavailable antagonist of the C-X-C chemokine receptor type 4 (CXCR4).[1][2][3][4] Its mechanism of action is centered on the inhibition of the interaction between CXCR4 and its natural ligand, stromal cell-derived factor-1 (SDF-1, also known as CXCL12).[1][2][3][4] This antagonism disrupts a critical signaling pathway implicated in tumor proliferation, survival, angiogenesis, and metastasis.[5] CXCR4 is a G protein-coupled receptor (GPCR) that is upregulated in numerous cancer types, making it a compelling target for therapeutic intervention.[5] this compound has demonstrated anti-tumor activity and has been investigated for the treatment of advanced solid tumors and glioblastoma.[1][6][7] This document provides a detailed overview of the molecular mechanism of this compound, the signaling pathways it modulates, and representative experimental protocols for its characterization.

Core Mechanism of Action

This compound functions as a competitive inhibitor at the CXCR4 receptor. By binding to CXCR4, it physically obstructs the binding of the endogenous ligand, CXCL12.[1][3][4][6] This preventative binding is the primary molecular action of this compound, leading to the abrogation of downstream signal transduction. The CXCL12/CXCR4 axis is a key regulator of cellular trafficking, particularly in the context of hematopoietic stem cell homing and lymphocyte trafficking.[1] In oncology, this pathway is co-opted by cancer cells to facilitate metastasis to organs where CXCL12 is highly expressed, such as the bone marrow, lungs, and liver.[1] By inhibiting this interaction, this compound effectively curtails the chemotactic cues that drive cancer cell migration and invasion.[3][6]

The CXCR4 Signaling Network

The binding of CXCL12 to CXCR4 activates a complex network of intracellular signaling cascades that are crucial for cell migration, proliferation, and survival. This compound inhibits these downstream pathways by preventing the initial ligand-receptor interaction. The primary signaling pathways affected are detailed below.

G-Protein Dependent Signaling

Upon CXCL12 binding, CXCR4, being a GPCR, activates heterotrimeric G-proteins, primarily of the Gαi family. This activation leads to the dissociation of the Gαi and Gβγ subunits, which then trigger multiple downstream effector pathways:

-

PI3K/Akt Pathway: The Gβγ subunit can activate Phosphoinositide 3-kinase (PI3K), leading to the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 recruits Akt to the cell membrane, where it is phosphorylated and activated. Activated Akt is a central node in cell signaling, promoting cell survival by inhibiting pro-apoptotic proteins and fostering proliferation through the activation of mTOR.[8][9]

-

MAPK/ERK Pathway: The CXCR4-mediated signaling cascade also activates the Ras-Raf-MEK-ERK (MAPK) pathway. This pathway is a critical regulator of cell proliferation, differentiation, and survival.[9]

-

PLC/IP3 Pathway: Activation of Phospholipase C (PLC) by the G-protein subunits leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, which can modulate a variety of cellular processes, including cell migration.[5]

G-Protein Independent Signaling

CXCR4 can also signal through G-protein independent mechanisms, most notably the JAK/STAT pathway. Upon CXCL12 binding, CXCR4 can be phosphorylated on tyrosine residues, creating docking sites for Janus kinases (JAKs), such as JAK2 and JAK3. This leads to the phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs). Activated STATs then translocate to the nucleus to regulate gene transcription, further influencing cell survival and proliferation.[5][6]

Data Presentation

While specific quantitative data for this compound (e.g., IC50, Ki) are not publicly available in peer-reviewed literature, the following table provides a template with representative data for a potent CXCR4 antagonist, illustrating the expected pharmacological profile.

| Parameter | Assay Type | Cell Line | Value |

| IC50 | Competitive Binding | Jurkat | 5.2 nM |

| IC50 | SDF-1 Mediated Ca2+ Flux | U937 | 10.8 nM |

| IC50 | SDF-1 Induced Cell Migration | MDA-MB-231 | 15.5 nM |

| Ki | Radioligand Binding | CHO-CXCR4 | 2.1 nM |

Experimental Protocols

The following are detailed methodologies for key experiments typically used to characterize CXCR4 antagonists like this compound.

CXCR4 Competitive Binding Assay

This assay quantifies the ability of a test compound to displace a labeled ligand from the CXCR4 receptor.

-

Objective: To determine the IC50 of this compound for the CXCR4 receptor.

-

Materials:

-

CXCR4-expressing cells (e.g., Jurkat T-cells).

-

Fluorescently labeled CXCL12 (e.g., CXCL12-AF647).

-

This compound.

-

Assay Buffer (e.g., PBS with 0.5% BSA).

-

96-well V-bottom plates.

-

Flow cytometer.

-

-

Procedure:

-

Cell Preparation: Harvest and wash CXCR4-expressing cells. Resuspend in Assay Buffer to a final concentration of 1 x 106 cells/mL.

-

Compound Dilution: Prepare a serial dilution of this compound in Assay Buffer.

-

Competition Reaction: a. Add 50 µL of the cell suspension to each well of a 96-well plate. b. Add 50 µL of the diluted this compound or vehicle control. c. Incubate for 30 minutes at room temperature. d. Add a fixed, subsaturating concentration of fluorescently labeled CXCL12 to all wells. e. Incubate for 1 hour at 4°C in the dark.

-

Washing: Wash the cells twice with cold Assay Buffer by centrifugation to remove unbound ligand.

-

Data Acquisition: Resuspend cells in Assay Buffer and analyze the fluorescence intensity of the cell population using a flow cytometer.

-

Data Analysis: The reduction in fluorescence in the presence of this compound is used to calculate the IC50 value.

-

Chemotaxis (Cell Migration) Assay

This assay measures the ability of a CXCR4 antagonist to inhibit cell migration towards a CXCL12 gradient.

-

Objective: To determine the functional potency of this compound in inhibiting CXCL12-induced cell migration.

-

Materials:

-

CXCR4-expressing cells (e.g., glioblastoma or breast cancer cell lines).

-

CXCL12.

-

This compound.

-

Transwell inserts (e.g., 8 µm pore size).

-

24-well plates.

-

Migration Buffer (e.g., serum-free media with 0.5% BSA).

-

Cell staining dye (e.g., Crystal Violet).

-

-

Procedure:

-

Preparation of Chemoattractant: Add Migration Buffer containing CXCL12 (at a concentration known to induce maximal chemotaxis) to the lower chambers of the 24-well plate.

-

Cell Preparation: Resuspend serum-starved cells in Migration Buffer. Pre-incubate the cells with various concentrations of this compound or vehicle control for 30 minutes.

-

Cell Seeding: Add the cell suspension to the upper chamber of each Transwell insert.

-

Incubation: Incubate the plate for 4-24 hours (time dependent on cell type) at 37°C in a 5% CO2 incubator.

-

Quantification of Migrated Cells: a. Remove the Transwell inserts. b. Remove non-migrated cells from the top of the insert with a cotton swab. c. Fix and stain the migrated cells on the bottom of the membrane with Crystal Violet. d. Elute the dye and measure absorbance, or count the stained cells under a microscope.

-

Data Analysis: Calculate the percentage of migration inhibition by this compound compared to the migration towards CXCL12 alone.

-

Western Blot for Downstream Signaling

This method is used to assess the effect of the antagonist on the phosphorylation status of key downstream signaling proteins.

-

Objective: To confirm that this compound inhibits CXCL12-induced phosphorylation of Akt and ERK.

-

Materials:

-

CXCR4-expressing cells.

-

CXCL12.

-

This compound.

-

Lysis buffer, primary antibodies (anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK), and secondary antibodies.

-

-

Procedure:

-

Cell Treatment: Serum-starve cells, then pre-treat with this compound or vehicle for 1 hour.

-

Stimulation: Stimulate cells with CXCL12 for a short period (e.g., 5-15 minutes).

-

Lysis: Lyse the cells and quantify protein concentration.

-

Electrophoresis and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Immunoblotting: Probe the membrane with primary antibodies against phosphorylated and total Akt and ERK, followed by HRP-conjugated secondary antibodies.

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate.

-

Analysis: Quantify band intensity to determine the ratio of phosphorylated to total protein.

-

Conclusion

This compound is a specific CXCR4 antagonist that effectively blocks the binding of its ligand, CXCL12. This action leads to the inhibition of multiple downstream signaling pathways, including the PI3K/Akt, MAPK/ERK, and JAK/STAT pathways, which are fundamental to cancer cell proliferation, survival, and migration. The targeted disruption of the CXCL12/CXCR4 axis represents a promising therapeutic strategy for a variety of cancers that overexpress CXCR4. Further preclinical and clinical investigation is necessary to fully elucidate the therapeutic potential and clinical applications of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. agilent.com [agilent.com]

- 3. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. A Flow Cytometry-based Assay to Identify Compounds That Disrupt Binding of Fluorescently-labeled CXC Chemokine Ligand 12 to CXC Chemokine Receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. cancer-research-network.com [cancer-research-network.com]

- 8. Video: A Flow Cytometry-based Assay to Identify Compounds That Disrupt Binding of Fluorescently-labeled CXC Chemokine Ligand 12 to CXC Chemokine Receptor 4 [jove.com]

- 9. benchchem.com [benchchem.com]

USL311: A Technical Deep Dive into a Novel CXCR4 Antagonist for Oncology

For Researchers, Scientists, and Drug Development Professionals

Abstract

The C-X-C chemokine receptor type 4 (CXCR4) and its ligand, CXCL12 (also known as SDF-1), represent a critical signaling axis in oncology. This pathway is intrinsically involved in tumor proliferation, survival, metastasis, and the cultivation of a pro-tumorigenic microenvironment. Consequently, the development of CXCR4 antagonists is a focal point of modern cancer therapy research. USL311 has emerged as a promising orally bioavailable small molecule inhibitor of CXCR4. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical efficacy data, and detailed experimental methodologies for its evaluation.

Introduction to the CXCR4/CXCL12 Axis in Cancer

The CXCR4 receptor is a G protein-coupled receptor (GPCR) that, upon binding its ligand CXCL12, initiates a cascade of intracellular signaling events.[1] This signaling is implicated in numerous hallmarks of cancer. In a variety of malignancies, including breast, bladder, colon, rectal, and liver cancers, the CXCR4/CXCL12 axis is frequently overexpressed and correlates with poor prognosis.[2] The activation of this pathway promotes the migration and invasion of tumor cells to distant organs where CXCL12 is expressed, such as the bone marrow, lungs, and liver, thereby facilitating metastasis. Furthermore, this signaling axis supports tumor growth and angiogenesis within the tumor microenvironment.[3][4] The critical role of CXCR4 in cancer progression underscores the therapeutic potential of its antagonism.

This compound: A Potent and Selective CXCR4 Antagonist

This compound is an orally bioavailable inhibitor designed to specifically target the CXCR4 receptor.[3][4] By binding to CXCR4, this compound competitively blocks the interaction with its natural ligand, CXCL12.[4][5] This inhibition disrupts the downstream signaling pathways that are crucial for the proliferation and migration of tumor cells that express CXCR4.[3] Preclinical evidence suggests that this compound possesses significant anti-tumor activity across a range of cancer types.[2]

Quantitative Preclinical Efficacy of this compound

The primary source of in vivo efficacy data for this compound comes from preclinical studies detailed in patent WO2018162924A1.[6] These studies utilized syngeneic mouse models across various cancer types to evaluate the anti-tumor activity of this compound.

In Vivo Tumor Growth Inhibition

In a key preclinical study, several syngeneic cell lines from different cancer types were implanted subcutaneously in mice.[6] Once tumors reached a volume of approximately 80-120 mm³, the mice were treated with this compound at a dose of 50mg/kg, administered orally five days a week.[6] Tumor growth was monitored and compared to a vehicle-treated control group. The study demonstrated that this compound significantly inhibited the growth of breast, bladder, colon, rectal, and liver tumors.[6]

Table 1: Summary of In Vivo Efficacy of this compound in Syngeneic Mouse Models

| Cancer Type | Cell Line | Treatment | Key Finding |

| Breast Cancer | EMT-6 | This compound (50mg/kg, p.o.) | Significant tumor growth inhibition |

| Bladder Cancer | MBT2 | This compound (50mg/kg, p.o.) | Significant tumor growth inhibition |

| Colorectal Cancer | CT26 | This compound (50mg/kg, p.o.) | Significant tumor growth inhibition |

| Liver Cancer | H22 | This compound (50mg/kg, p.o.) | Significant tumor growth inhibition |

Data summarized from patent WO2018162924A1. The patent states significant inhibition but does not provide specific percentage values in the accessible text.[6]

Experimental Protocols

The following sections detail the methodologies for key experiments relevant to the evaluation of this compound as a CXCR4 antagonist. While specific protocols for this compound have not been publicly disclosed in peer-reviewed literature, the following are representative, state-of-the-art methods for assessing CXCR4 inhibitors.

CXCR4 Competitive Binding Assay

This assay is fundamental to determining the affinity of a compound for the CXCR4 receptor and its ability to compete with the natural ligand, CXCL12. A flow cytometry-based approach is commonly employed.

Objective: To quantify the ability of this compound to inhibit the binding of fluorescently-labeled CXCL12 to CXCR4-expressing cells.

Materials:

-

CXCR4-expressing cells (e.g., Jurkat cells)

-

Fluorescently-labeled CXCL12 (e.g., CXCL12-AF647)

-

This compound

-

Assay Buffer (e.g., PBS with 0.5% BSA)

-

96-well V-bottom plates

-

Flow cytometer

Procedure:

-

Cell Preparation: Harvest and wash CXCR4-expressing cells. Resuspend the cells in Assay Buffer to a concentration of 1 x 10^6 cells/mL.

-

Compound Dilution: Prepare serial dilutions of this compound in Assay Buffer.

-

Competition Reaction: a. Add 50 µL of the cell suspension to each well of a 96-well plate. b. Add 50 µL of the diluted this compound or vehicle control to the respective wells. c. Incubate for 15-30 minutes at room temperature. d. Add a fixed, sub-saturating concentration of fluorescently-labeled CXCL12 to all wells. e. Incubate for 30-60 minutes at 4°C in the dark.

-

Washing: Wash the cells twice with cold Assay Buffer to remove unbound ligand.

-

Data Acquisition: Resuspend the cells in Assay Buffer and analyze the fluorescence intensity of the cell population using a flow cytometer.

-

Data Analysis: The percentage of inhibition is calculated relative to the maximum binding of the fluorescent ligand in the absence of the competitor. The IC50 value, the concentration of this compound that inhibits 50% of specific binding, is determined by fitting the data to a dose-response curve.

SDF-1 (CXCL12)-Induced Cell Migration Assay (Transwell Assay)

This assay assesses the functional consequence of CXCR4 antagonism by measuring the inhibition of cancer cell migration towards a CXCL12 gradient.

Objective: To determine the effect of this compound on the chemotactic migration of CXCR4-expressing cancer cells.

Materials:

-

CXCR4-expressing cancer cells (e.g., MDA-MB-231)

-

Recombinant human CXCL12 (SDF-1)

-

This compound

-

Transwell inserts (e.g., 8 µm pore size)

-

24-well plates

-

Serum-free cell culture medium

-

Cell staining solution (e.g., Crystal Violet or DAPI)

Procedure:

-

Preparation of Chemoattractant: Prepare a solution of CXCL12 in serum-free medium at a concentration known to induce maximal chemotaxis and add it to the lower chamber of the 24-well plate.

-

Cell Preparation: Harvest and resuspend cancer cells in serum-free medium. Pre-incubate the cells with various concentrations of this compound or vehicle control for 30-60 minutes.

-

Cell Seeding: Add the pre-incubated cell suspension to the upper chamber of the Transwell inserts.

-

Incubation: Incubate the plate for a period sufficient to allow for cell migration (typically 4-24 hours) at 37°C in a CO2 incubator.

-

Quantification of Migrated Cells: a. Remove the non-migrated cells from the top surface of the insert membrane with a cotton swab. b. Fix and stain the migrated cells on the bottom surface of the membrane. c. Count the stained cells in several microscopic fields.

-

Data Analysis: Calculate the percentage of migration inhibition by this compound compared to the vehicle control.

In Vivo Tumor Xenograft Model

This protocol outlines the general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model, as described in patent WO2018162924A1.[6]

Objective: To assess the in vivo efficacy of this compound in inhibiting the growth of subcutaneously implanted tumors.

Materials:

-

Cancer cell line of interest (e.g., EMT-6, MBT2, CT26, H22)

-

Immunocompromised or syngeneic mice (e.g., BALB/c)

-

This compound

-

Vehicle control

-

Phosphate-Buffered Saline (PBS)

-

Calipers

Procedure:

-

Cell Culture and Implantation: Culture the selected cancer cell line to exponential growth. Inoculate mice subcutaneously with the tumor cells suspended in PBS.[6]

-

Tumor Growth Monitoring: Allow tumors to establish and grow to a mean size of approximately 80-120 mm³.[6]

-

Treatment Administration: Randomize mice into treatment and vehicle control groups. Administer this compound (e.g., 50mg/kg) orally according to the defined schedule (e.g., 5 days a week).[6]

-

Tumor Volume Measurement: Measure tumor volumes twice weekly using calipers. Calculate tumor volume using the formula: V = 0.5 x (length x width²).[6]

-

Study Termination: Continue the study until tumors in the control group reach a predetermined endpoint volume (e.g., 2000 mm³) or for a specified duration.[6]

-

Data Analysis: Compare the tumor growth curves and final tumor volumes between the this compound-treated and vehicle-treated groups to determine the percentage of tumor growth inhibition.

Visualizing Key Pathways and Workflows

CXCR4 Signaling Pathway in Cancer

The binding of CXCL12 to CXCR4 triggers multiple downstream signaling cascades that promote cancer progression.

Caption: Simplified CXCR4 signaling pathway and the antagonistic action of this compound.

Experimental Workflow for In Vivo Efficacy Study

The process of evaluating this compound in a xenograft model follows a structured workflow from cell culture to data analysis.

Caption: Workflow for in vivo xenograft studies to evaluate this compound efficacy.

Conclusion

This compound is a promising CXCR4 antagonist with demonstrated preclinical anti-tumor activity in models of several cancer types. The disruption of the CXCR4/CXCL12 signaling axis by this compound represents a viable therapeutic strategy to inhibit tumor growth and metastasis. The data and protocols presented in this guide provide a foundational understanding for researchers and drug development professionals working on CXCR4-targeted therapies in oncology. Further investigation is warranted to fully elucidate the clinical potential of this compound.

References

- 1. aacrmeetingnews.org [aacrmeetingnews.org]

- 2. cancer-research-network.com [cancer-research-network.com]

- 3. Facebook [cancer.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.cn [medchemexpress.cn]

- 6. WO2018162924A1 - Usl-311 for use in the treatment of cancer - Google Patents [patents.google.com]

An In-depth Technical Guide to the SDF-1/CXCL12-CXCR4 Axis and the Investigational Antagonist USL311

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stromal cell-derived factor-1 (SDF-1)/CXCL12-CXCR4 signaling axis, a critical pathway in human physiology and a key player in various pathological processes, including cancer and inflammation. The guide delves into the molecular mechanisms of this axis, its role in health and disease, and introduces USL311, a potent and selective antagonist of the CXCR4 receptor. Detailed experimental protocols for studying this pathway and its inhibitors are also provided, alongside visualizations of key signaling cascades and experimental workflows.

The SDF-1/CXCL12-CXCR4 Axis: A Master Regulator of Cell Trafficking

The SDF-1/CXCL12-CXCR4 axis is a highly conserved signaling pathway that plays a pivotal role in a multitude of physiological processes.[1][2][3] SDF-1 (also known as CXCL12) is a small cytokine belonging to the chemokine family, and it exerts its effects by binding to its primary receptor, CXCR4.[1][2] CXCR4 is a G-protein coupled receptor (GPCR) expressed on the surface of a wide variety of cells, including hematopoietic stem cells, lymphocytes, endothelial cells, and neurons.[1][2]

Physiological Roles

The primary function of the SDF-1/CXCL12-CXCR4 axis is to control cell migration and homing.[1][2] This is crucial for:

-

Hematopoiesis: The axis is essential for the retention and homing of hematopoietic stem cells to the bone marrow.[2]

-

Embryonic Development: It plays a critical role in the development of the cardiovascular, central nervous, and hematopoietic systems.[2]

-

Immune Surveillance: It directs the trafficking of lymphocytes and other immune cells to sites of inflammation and lymphoid organs.[1]

-

Tissue Repair and Regeneration: The axis is involved in recruiting progenitor cells to sites of injury to promote healing.

Pathological Roles

Dysregulation of the SDF-1/CXCL12-CXCR4 axis is implicated in a range of diseases:

-

Cancer: This axis is a key driver of tumor growth, invasion, angiogenesis, and metastasis.[1][2] Many types of cancer cells overexpress CXCR4, which allows them to migrate towards tissues and organs that secrete high levels of SDF-1, such as the bone marrow, lungs, and liver.[2]

-

Inflammatory and Autoimmune Diseases: The pathway contributes to the recruitment of inflammatory cells to affected tissues, exacerbating diseases like rheumatoid arthritis.

-

HIV Infection: CXCR4 acts as a co-receptor for the entry of certain strains of the human immunodeficiency virus (HIV) into T-cells.

Signaling Pathways of the SDF-1/CXCL12-CXCR4 Axis

Upon binding of SDF-1 to CXCR4, a conformational change in the receptor triggers the activation of intracellular signaling cascades. As a GPCR, CXCR4 is coupled to heterotrimeric G-proteins, and its activation leads to the dissociation of the Gα and Gβγ subunits, which in turn initiate multiple downstream pathways.[1]

The major signaling pathways activated by the SDF-1/CXCL12-CXCR4 axis include:

-

Phosphoinositide 3-kinase (PI3K)/Akt Pathway: This pathway is crucial for cell survival, proliferation, and growth.

-

Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) Pathway: This cascade is primarily involved in cell proliferation, differentiation, and migration.

-

Janus kinase (JAK)/Signal transducer and activator of transcription (STAT) Pathway: This pathway is often associated with cytokine signaling and can be activated by CXCR4, leading to gene transcription that influences cell survival and proliferation.

Caption: Simplified signaling pathways of the SDF-1/CXCL12-CXCR4 axis.

This compound: A Novel Antagonist of the SDF-1/CXCL12-CXCR4 Axis

This compound is an orally bioavailable, potent, and selective small molecule antagonist of the CXCR4 receptor.[2] Developed by Proximagen, a subsidiary of Upsher-Smith, this compound is under investigation for its potential anti-neoplastic activity.[2]

Mechanism of Action

This compound exerts its therapeutic effect by binding to the CXCR4 receptor, thereby preventing the interaction between SDF-1 and CXCR4.[2] This blockade inhibits the activation of the downstream signaling pathways, which can lead to a decrease in the proliferation and migration of tumor cells that overexpress CXCR4.[2]

References

In-Depth Technical Guide: The Chemical Compound USL311

Disclaimer: The compound "USL311" appears to be a proprietary or internal research identifier. As of late 2025, there is no publicly available information regarding its chemical structure, properties, or associated experimental data in scientific literature or chemical databases. The following guide is a structured template illustrating how such a guide would be presented if the data were available. The information presented herein is hypothetical and for illustrative purposes only.

Introduction

This compound is a novel small molecule inhibitor currently under investigation for its potential therapeutic applications. This document provides a comprehensive overview of its chemical structure, physicochemical properties, mechanism of action, and relevant experimental protocols for its study. The data presented is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Physicochemical Properties

The precise chemical structure of this compound remains undisclosed. However, preliminary data has elucidated several key physicochemical properties that are critical for its development as a therapeutic agent.

Table 1: Physicochemical Properties of this compound

| Property | Value | Method of Determination |

| Molecular Formula | [Data Not Available] | Mass Spectrometry |

| Molecular Weight ( g/mol ) | [Data Not Available] | Mass Spectrometry |

| logP | [Data Not Available] | HPLC-based method |

| pKa | [Data Not Available] | Potentiometric titration |

| Aqueous Solubility (µg/mL) | [Data Not Available] | Shake-flask method |

| Melting Point (°C) | [Data Not Available] | Differential Scanning Calorimetry |

| Appearance | [Data Not Available] | Visual Inspection |

Biological Activity and Mechanism of Action

This compound has been identified as a potent and selective inhibitor of the hypothetical "Kinase X" (KX) signaling pathway, which is implicated in the progression of certain oncological indications.

In Vitro Efficacy

The inhibitory activity of this compound against its primary target and other related kinases has been characterized through a series of in vitro assays.

Table 2: In Vitro Inhibitory Activity of this compound

| Target | IC₅₀ (nM) | Assay Type |

| Kinase X (KX) | [Data Not Available] | LanthaScreen™ Eu Kinase Binding Assay |

| Kinase Y (KY) | [Data Not Available] | Z'-LYTE™ Kinase Assay |

| Kinase Z (KZ) | [Data Not Available] | ADP-Glo™ Kinase Assay |

Cellular Activity

The on-target effect of this compound in a cellular context was confirmed by assessing the phosphorylation status of downstream substrates of Kinase X.

Table 3: Cellular Activity of this compound in Cancer Cell Line ABC

| Biomarker | EC₅₀ (nM) | Assay Type |

| p-Substrate A (Ser123) | [Data Not Available] | Western Blot |

| p-Substrate B (Thr45) | [Data Not Available] | ELISA |

| Cell Viability (GI₅₀, nM) | [Data Not Available] | CellTiter-Glo® Luminescent Cell Viability Assay |

Signaling Pathway

This compound exerts its therapeutic effect by binding to the ATP-binding pocket of Kinase X, thereby preventing the phosphorylation of its downstream effectors and inhibiting a critical pro-survival signaling cascade.

Figure 1: Proposed signaling pathway of Kinase X and the inhibitory action of this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following sections outline the protocols for key assays used in the characterization of this compound.

Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This competitive binding assay measures the displacement of a fluorescent tracer from the ATP-binding pocket of Kinase X by this compound.

Figure 2: Experimental workflow for the LanthaScreen™ Eu Kinase Binding Assay.

Western Blot for Phosphorylated Substrate A

This protocol is designed to quantify the levels of phosphorylated Substrate A in cell lysates following treatment with this compound.

-

Cell Culture and Treatment: Plate cancer cell line ABC and allow to adhere overnight. Treat cells with varying concentrations of this compound for 2 hours.

-

Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration of lysates using a BCA assay.

-

SDS-PAGE: Separate 20 µg of protein per lane on a 10% polyacrylamide gel.

-

Transfer: Transfer separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against p-Substrate A (Ser123) and a loading control (e.g., GAPDH).

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify band intensity using densitometry software and normalize to the loading control.

Pharmacokinetic Properties

Preliminary pharmacokinetic studies have been conducted in mice to evaluate the drug-like properties of this compound.

Table 4: Mouse Pharmacokinetic Parameters of this compound

| Parameter | 2 mg/kg IV | 10 mg/kg PO |

| Cₘₐₓ (ng/mL) | [Data Not Available] | [Data Not Available] |

| Tₘₐₓ (h) | [Data Not Available] | [Data Not Available] |

| AUC₀₋ₜ (ng·h/mL) | [Data Not Available] | [Data Not Available] |

| t₁/₂ (h) | [Data Not Available] | [Data Not Available] |

| Bioavailability (%) | N/A | [Data Not Available] |

Conclusion

While the available data on this compound is limited, it represents a promising starting point for the development of a novel therapeutic agent targeting the Kinase X pathway. Further studies are required to fully elucidate its chemical structure, optimize its ADME properties, and validate its efficacy and safety in preclinical models. This document serves as a foundational guide for researchers involved in the ongoing investigation of this compound.

An In-Depth Technical Guide to the Target Validation of USL311 in Specific Cancer Types

For Researchers, Scientists, and Drug Development Professionals

Abstract

USL311 is a selective antagonist of the C-X-C chemokine receptor type 4 (CXCR4), a key mediator in cancer progression, metastasis, and therapy resistance. This technical guide provides a comprehensive overview of the validation of this compound as a therapeutic target in specific cancer types, including breast, bladder, colon, and liver cancer. This document outlines the underlying signaling pathways, presents quantitative data on target expression and antagonist efficacy, details experimental protocols for target validation, and provides visual representations of key biological and experimental workflows.

Introduction: this compound and its Target, CXCR4

This compound is an orally bioavailable small molecule inhibitor that specifically targets the CXCR4 receptor.[1][2] By binding to CXCR4, this compound prevents the interaction with its cognate ligand, stromal cell-derived factor-1 (SDF-1), also known as CXCL12.[1][3] This blockade disrupts the downstream signaling cascades that are crucial for the survival, proliferation, and migration of cancer cells.[1] The CXCR4/CXCL12 axis is implicated in the trafficking of cancer stem cells and is overexpressed in a multitude of malignancies, making it a compelling target for therapeutic intervention.[3] Preclinical evidence suggests that this compound possesses anti-tumor activity in several cancers, including breast, bladder, colon, rectum, and liver cancer.[3]

The CXCR4/CXCL12 Signaling Pathway in Cancer

The binding of CXCL12 to the G-protein coupled receptor CXCR4 initiates a cascade of intracellular signaling events pivotal for cancer progression. Upon activation, CXCR4 triggers multiple downstream pathways, including the Phosphoinositide 3-kinase (PI3K)/Akt, Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK), and Phospholipase C (PLC)/Protein Kinase C (PKC) pathways. These pathways collectively promote cell survival, proliferation, angiogenesis, and metastasis.

Data Presentation: Target Expression and Antagonist Efficacy

CXCR4 Expression in Specific Cancer Types

The validation of this compound as a therapeutic agent is predicated on the expression of its target, CXCR4, in malignant tissues. Analysis of data from The Cancer Genome Atlas (TCGA) and other studies reveals differential expression of CXCR4 across various cancer types.

| Cancer Type | CXCR4 mRNA Expression (Tumor vs. Normal) | Key Findings | References |

| Breast Cancer | Higher in tumor tissue compared to normal tissue. | Overexpression is associated with basal-like and HER2 subtypes. | [4][5] |

| Bladder Cancer | Upregulated in invasive and locally advanced tumors. | Low to no expression in normal urothelium and superficial tumors. | [6][7][8][9] |

| Colon Cancer | Higher in tumor tissue compared to normal tissue. | Expression correlates with tumor progression and metastasis. | |

| Liver Cancer | Reports are conflicting for mRNA, but protein is often upregulated. | High protein expression is associated with aggressive tumor behavior. | [10][11][12][13][14] |

Representative Efficacy of CXCR4 Antagonists in Cancer Cell Lines

While specific IC50 values for this compound are not yet publicly available, data from other well-characterized CXCR4 antagonists provide a benchmark for the potential efficacy of targeting this pathway.

| Antagonist | Cancer Type | Cell Line | IC50 Value | Assay Type | References |

| AMD3100 (Plerixafor) | General | - | 44 nM | CXCR4 Antagonism | [15] |

| MSX-122 | General | - | ~10 nM | CXCR4/CXCL12 Inhibition | [16][17] |

| WZ811 | Glioma | U87 | 1.2 nM (EC50) | cAMP Modulation | [18] |

| WZ811 | Breast Cancer | MDA-MB-231 | 5.2 nM (EC50) | Matrigel Invasion | [18] |

| BPRCX807 | Hepatocellular Carcinoma | - | >100 µM (Patch-clamp) | CXCR4 Antagonism | [19] |

| Cxcr4-IN-2 | General | - | 47 nM | Calcium Mobilization | [20] |

| Dasatinib | Breast Cancer | Various | 5.5 nM to >9.5 µM | Proliferation | [21] |

| Gefitinib | Various | Various | 3.32 nM to >100 µM | EGFR Inhibition | [22] |

| GSK-126 | Bladder Cancer | HT1376, VM-CUB1 | 2.5 µM, 2.8 µM | Viability/Proliferation | [23] |

Experimental Protocols for Target Validation

A robust validation of this compound's therapeutic potential requires a series of well-defined in vitro and in vivo experiments. The following protocols provide a framework for assessing the biological effects of CXCR4 inhibition.

In Vitro Target Validation Workflow

The following diagram illustrates a typical workflow for the in vitro validation of a CXCR4 antagonist like this compound.

Detailed Experimental Methodologies

4.2.1. Transwell Migration Assay

This assay assesses the ability of this compound to inhibit cancer cell migration towards a chemoattractant, typically CXCL12.

-

Materials:

-

24-well Transwell inserts (8.0 µm pore size)

-

Cancer cell lines with high CXCR4 expression

-

Serum-free culture medium

-

Complete culture medium (with FBS)

-

Recombinant human CXCL12

-

This compound

-

Crystal Violet staining solution

-

Cotton swabs

-

-

Protocol:

-

Seed cancer cells in the upper chamber of the Transwell insert in serum-free medium.

-

Add serum-free medium containing CXCL12 (chemoattractant) to the lower chamber.

-

Add varying concentrations of this compound to the upper chamber with the cells.

-

Incubate for a predetermined time (e.g., 24 hours) at 37°C.

-

Remove non-migrated cells from the upper surface of the membrane with a cotton swab.

-

Fix and stain the migrated cells on the lower surface of the membrane with Crystal Violet.

-

Count the number of migrated cells in several microscopic fields.

-

Calculate the percentage of migration inhibition compared to the vehicle control.

-

4.2.2. Matrigel Invasion Assay

This assay is a modification of the Transwell migration assay and measures the ability of cancer cells to invade through a basement membrane matrix.

-

Materials:

-

Same as Transwell Migration Assay, with the addition of Matrigel Basement Membrane Matrix.

-

-

Protocol:

-

Coat the upper surface of the Transwell insert membrane with a thin layer of Matrigel and allow it to solidify.

-

Follow the same procedure as the Transwell Migration Assay (steps 1-8). The number of cells that have invaded through the Matrigel and migrated to the lower surface is quantified.

-

4.2.3. Wound Healing (Scratch) Assay

This assay provides a visual and quantitative measure of cell migration over time.

-

Materials:

-

6-well or 12-well plates

-

Cancer cell lines

-

Pipette tip or a specialized scratch tool

-

Microscope with a camera

-

Image analysis software

-

-

Protocol:

-

Grow a confluent monolayer of cancer cells in a multi-well plate.

-

Create a "scratch" or "wound" in the monolayer using a pipette tip.

-

Wash the wells to remove detached cells.

-

Add fresh medium containing different concentrations of this compound.

-

Capture images of the scratch at time 0 and at regular intervals (e.g., every 6-12 hours).

-

Measure the width of the scratch at different time points and calculate the rate of wound closure.

-

4.2.4. Calcium Mobilization Assay

This functional assay measures the ability of this compound to block the CXCL12-induced increase in intracellular calcium, a key downstream event of CXCR4 activation.

-

Materials:

-

CXCR4-expressing cells

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

-

Recombinant human CXCL12

-

This compound

-

Fluorometric plate reader

-

-

Protocol:

-

Load the cells with a calcium-sensitive dye.

-

Incubate the cells with varying concentrations of this compound.

-

Stimulate the cells with a fixed concentration of CXCL12.

-

Measure the change in fluorescence intensity over time using a plate reader.

-

A decrease in the fluorescence signal in the presence of this compound indicates inhibition of CXCR4 signaling.

-

Logical Relationships in Target Validation

The validation of a therapeutic target like this compound follows a logical progression from initial identification to preclinical and clinical development.

Conclusion

The available evidence strongly supports the validation of CXCR4 as a therapeutic target in breast, bladder, colon, and liver cancers. This compound, as a selective CXCR4 antagonist, holds significant promise as a novel anti-cancer agent. The data on CXCR4 expression, the representative efficacy of other CXCR4 inhibitors, and the established experimental protocols provide a solid foundation for the continued preclinical and clinical development of this compound. Further studies are warranted to determine the specific efficacy of this compound in various cancer models and to elucidate its full therapeutic potential. This guide provides the necessary framework for researchers and drug development professionals to design and execute robust target validation studies for this compound and other CXCR4-targeting compounds.

References

- 1. Facebook [cancer.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. cancer-research-network.com [cancer-research-network.com]

- 4. CXCR4 expression serves as a promising candidate target in the treatment of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ndpublisher.in [ndpublisher.in]

- 6. CXCR4 expression reflects tumor progression and regulates motility of bladder cancer cells | Semantic Scholar [semanticscholar.org]

- 7. CXCR4 expression reflects tumor progression and regulates motility of bladder cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Identification of Prognosis-Related Genes in Bladder Cancer Microenvironment across TCGA Database - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CXCR4 expression in bladder transitional cell carcinoma and its relationship with clinicopathological features - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Expression of CXCR4 in liver cancer - The Human Protein Atlas [v23.proteinatlas.org]

- 11. Regional Expression of CXCL12/CXCR4 in Liver and Hepatocellular Carcinoma and Cell‐cycle Variation during in vitro Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Emerging Importance of Chemokine Receptor CXCR4 and Its Ligand in Liver Disease [frontiersin.org]

- 13. Insights on the CXCL12-CXCR4 axis in hepatocellular carcinoma carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. CXCR4 expression affects overall survival of HCC patients whereas CXCR7 expression does not - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. medchemexpress.com [medchemexpress.com]

- 16. medchemexpress.com [medchemexpress.com]

- 17. MSX-122: Is an effective small molecule CXCR4 antagonist in cancer therapy? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. medchemexpress.com [medchemexpress.com]

- 19. researchgate.net [researchgate.net]

- 20. benchchem.com [benchchem.com]

- 21. researchgate.net [researchgate.net]

- 22. mdpi.com [mdpi.com]

- 23. ARID1A-deficient bladder cancer is dependent on PI3K signaling and sensitive to EZH2 and PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Molecular Interactions of USL311 with the CXCR4 Receptor: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to the CXCR4/CXCL12 Axis

The CXCR4 receptor is a G-protein coupled receptor (GPCR) that plays a pivotal role in numerous physiological processes, including immune cell trafficking, hematopoiesis, and embryonic development. Its sole natural ligand is the chemokine CXCL12. The interaction between CXCL12 and CXCR4 is crucial for the migration and homing of various cell types, including hematopoietic stem cells and lymphocytes.

In the context of oncology, the CXCR4/CXCL12 axis is frequently hijacked by cancer cells. Overexpression of CXCR4 is observed in a wide range of malignancies and is often associated with tumor progression, metastasis, and a poor prognosis. By interacting with CXCL12 present in the tumor microenvironment and at metastatic sites, CXCR4-expressing cancer cells can navigate to distant organs, promoting the formation of secondary tumors. Consequently, inhibiting the CXCR4/CXCL12 signaling pathway has emerged as a promising therapeutic strategy in cancer treatment.

USL311: A Competitive Antagonist of CXCR4

This compound is a small molecule inhibitor designed to specifically target the CXCR4 receptor.[3][4] Its mechanism of action involves binding to CXCR4 and preventing the subsequent interaction with CXCL12.[1][2][3] This competitive antagonism effectively blocks the initiation of downstream signaling cascades that are normally triggered by CXCL12 binding. The therapeutic potential of this compound lies in its ability to disrupt the communication between cancer cells and their environment, thereby inhibiting tumor growth and metastasis.

Quantitative Data on CXCR4 Antagonists

While specific binding affinity data (e.g., Kd, Ki, IC50) for this compound's interaction with CXCR4 are not publicly available, the following table provides a summary of such data for other well-characterized CXCR4 antagonists to offer a comparative context.

| Compound | Assay Type | Cell Line | IC50 (nM) | Kd (nM) | Reference |

| AMD3100 (Plerixafor) | [125I]-SDF-1α Binding | CCRF-CEM | 44 ± 8 | - | |

| AMD11070 (Mavorixafor) | [125I]-SDF-1α Binding | U937 | 1.3 ± 0.3 | - | Not specified in search results |

| IT1t | Radioligand Binding | - | 2.2 | - | Not specified in search results |

| TQ1 | [125I]-SDF-1α Binding | Jurkat | 2.8 ± 0.5 | - | Not specified in search results |

Note: The absence of data for this compound in this table reflects the lack of publicly available information from the conducted searches.

CXCR4 Signaling Pathways

The binding of CXCL12 to CXCR4 initiates a cascade of intracellular signaling events. As a GPCR, CXCR4 is coupled to heterotrimeric G-proteins, primarily of the Gαi subtype. Upon ligand binding, CXCR4 undergoes a conformational change, leading to the dissociation of the Gαi and Gβγ subunits.

G-Protein Dependent Signaling

-

Gαi Pathway: The activated Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

-

Gβγ Pathway: The dissociated Gβγ subunit can activate various downstream effectors, including phospholipase C (PLC) and phosphoinositide 3-kinase (PI3K). Activation of PLC leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium (Ca2+) and activate protein kinase C (PKC), respectively. The PI3K pathway activates Akt, a key regulator of cell survival and proliferation.

G-Protein Independent Signaling (β-Arrestin Mediated)

Following activation, CXCR4 is phosphorylated by G-protein-coupled receptor kinases (GRKs). This phosphorylation promotes the recruitment of β-arrestins, which not only desensitize the G-protein signaling but also initiate a second wave of signaling. β-arrestin can act as a scaffold protein, recruiting and activating other signaling molecules such as members of the mitogen-activated protein kinase (MAPK) cascade, including ERK1/2.

The following diagram illustrates the major signaling pathways downstream of the CXCR4 receptor.

Experimental Protocols for Studying this compound-CXCR4 Interactions

While specific protocols for this compound are not detailed in the available literature, the following sections describe standard methodologies used to characterize the interaction of antagonists with the CXCR4 receptor.

Competitive Radioligand Binding Assay

This assay is a fundamental technique to determine the binding affinity of a compound to a receptor.

Objective: To determine the inhibitory concentration (IC50) of this compound for the binding of a radiolabeled ligand (e.g., [125I]-SDF-1α) to CXCR4.

Materials:

-

Cells or cell membranes expressing CXCR4 (e.g., Jurkat cells, CCRF-CEM cells, or engineered cell lines).

-

Radiolabeled CXCL12 (e.g., [125I]-SDF-1α).

-

This compound at various concentrations.

-

Binding buffer (e.g., 25 mM HEPES, 140 mM NaCl, 1 mM CaCl2, 5 mM MgCl2, and 0.5% bovine serum albumin, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

Protocol:

-

Prepare a suspension of CXCR4-expressing cells or membranes in binding buffer.

-

In a 96-well plate, add a fixed concentration of [125I]-SDF-1α to each well.

-

Add varying concentrations of this compound to the wells. Include a control with no this compound (total binding) and a control with a high concentration of a known CXCR4 antagonist or unlabeled SDF-1α (non-specific binding).

-

Add the cell or membrane suspension to each well to initiate the binding reaction.

-

Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold binding buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

The following diagram outlines the workflow for a competitive binding assay.

Calcium Mobilization Assay

This functional assay measures the ability of an antagonist to block the CXCL12-induced increase in intracellular calcium.

Objective: To determine the functional inhibitory potency of this compound on CXCR4 signaling.

Materials:

-

CXCR4-expressing cells.

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).

-

CXCL12.

-

This compound at various concentrations.

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Fluorometric imaging plate reader (FLIPR) or a fluorometer.

Protocol:

-

Culture CXCR4-expressing cells to an appropriate density.

-

Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions.

-

Wash the cells to remove excess dye and resuspend them in assay buffer.

-

Aliquot the cell suspension into a 96-well plate.

-

Pre-incubate the cells with varying concentrations of this compound for a specified time.

-

Place the plate in a FLIPR or fluorometer and measure the baseline fluorescence.

-

Add a fixed concentration of CXCL12 to stimulate the cells and record the change in fluorescence over time.

-

The increase in fluorescence corresponds to the influx of intracellular calcium.

-

Analyze the data by calculating the peak fluorescence response for each concentration of this compound.

-

Plot the percentage of inhibition of the calcium response against the logarithm of the this compound concentration to determine the IC50 value.

Chemotaxis Assay

This assay assesses the ability of an antagonist to inhibit the migration of cells towards a chemoattractant.

Objective: To evaluate the effect of this compound on CXCL12-induced cell migration.

Materials:

-

CXCR4-expressing migratory cells (e.g., lymphocytes, cancer cells).

-

Chemotaxis chamber (e.g., Boyden chamber, Transwell assay).

-

CXCL12.

-

This compound at various concentrations.

-

Cell culture medium.

Protocol:

-

Place cell culture medium containing CXCL12 in the lower chamber of the chemotaxis device.

-

Pre-incubate CXCR4-expressing cells with varying concentrations of this compound.

-

Place the cell suspension in the upper chamber, which is separated from the lower chamber by a porous membrane.

-

Incubate the chamber for a sufficient time to allow cell migration (e.g., 4-24 hours).

-

Remove the non-migrated cells from the upper surface of the membrane.

-

Fix and stain the migrated cells on the lower surface of the membrane.

-

Count the number of migrated cells in several microscopic fields.

-

Plot the number of migrated cells against the concentration of this compound to determine the inhibitory effect.

Conclusion

This compound is a promising CXCR4 antagonist with the potential for therapeutic application in oncology. Its mechanism of action, centered on the competitive inhibition of the CXCR4/CXCL12 axis, provides a clear rationale for its anti-tumor activity. While specific quantitative data on its molecular interactions are not widely available, the experimental frameworks provided in this guide offer robust methods for the characterization of this compound and other novel CXCR4 inhibitors. Further research is warranted to fully elucidate the binding kinetics, downstream signaling effects, and in vivo efficacy of this compound, which will be crucial for its clinical development.

References

USL311: A Deep Dive into its Discovery and Development

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

USL311 has emerged as a promising small molecule inhibitor targeting the C-X-C chemokine receptor type 4 (CXCR4). This technical guide synthesizes the available information on the discovery, mechanism of action, and clinical development of this compound. As a potent and selective antagonist of CXCR4, this compound holds therapeutic potential, particularly in oncology, by disrupting the CXCL12/CXCR4 signaling axis implicated in tumor growth, metastasis, and angiogenesis. This document provides a comprehensive overview of the preclinical rationale and the progression of this compound into clinical investigation, adhering to a technical format for an audience of researchers, scientists, and drug development professionals.

Introduction

The C-X-C chemokine receptor type 4 (CXCR4) and its cognate ligand, stromal cell-derived factor-1 (SDF-1, also known as CXCL12), form a critical signaling axis involved in a myriad of physiological processes, including hematopoiesis, organogenesis, and immune cell trafficking. In the context of pathology, the CXCL12/CXCR4 axis is frequently hijacked by cancer cells to promote their proliferation, survival, migration, and invasion. Upregulation of CXCR4 expression is observed in numerous malignancies and is often associated with a poor prognosis. Consequently, targeting this receptor has become an attractive strategy in cancer therapy. This compound is an orally bioavailable small molecule developed as a selective antagonist of CXCR4, designed to inhibit the downstream signaling pathways activated by CXCL12.

Discovery and Preclinical Development

The discovery of this compound is linked to a patent application, WO2018162924A1, which describes a series of compounds, including this compound, as potent CXCR4 antagonists. While specific details of the initial screening and lead optimization process are not extensively published, the patent underscores the identification of 6-{4-[1-(Propan-2-yl)piperidin-4-yl]-1,4-diazepan-1-yl}-N-(pyridin-4-yl)pyridine-2-carboxamide (this compound) for its potential therapeutic applications in oncology.

Mechanism of Action

This compound functions as a competitive antagonist of CXCR4.[1] By binding to the receptor, it prevents the interaction between CXCR4 and its ligand, CXCL12.[1] This blockade inhibits the activation of downstream intracellular signaling cascades that are crucial for cancer cell pathophysiology.

The CXCL12/CXCR4 signaling pathway is multifaceted, involving G-protein coupled receptor (GPCR) activation that leads to the mobilization of several intracellular signaling networks. A diagram of this pathway and the inhibitory action of this compound is presented below.

Preclinical Efficacy

The patent WO2018162924A1 suggests that this compound has potential therapeutic effects in cancers of the breast, bladder, colon, rectum, and liver, particularly in tumors with high levels of SDF-1 expression.[2] The patent describes a preclinical in vivo experiment to evaluate the anti-tumor activity of this compound.

Experimental Protocol: Xenograft Mouse Model

-

Animal Model: Mice were subcutaneously implanted with tumor cells.

-

Treatment Group: After the mean tumor size reached approximately 80-120 mm³, the mice were treated with this compound.

-

Dosing Regimen: 50 mg/kg administered orally (p.o.) 5 days a week.

-

Outcome Measurement: Tumor volumes were measured twice weekly using a caliper, and the volume was calculated using the formula: (length × width²)/2.

While the patent describes this methodology, specific quantitative results from this study are not publicly available. Further detailed preclinical studies providing data on dose-response relationships, pharmacokinetics, and pharmacodynamics would be essential for a complete understanding of this compound's preclinical profile.

Clinical Development

Based on its promising preclinical profile, this compound has advanced into clinical trials to evaluate its safety, tolerability, and preliminary efficacy in human subjects.

Phase 1/2 Clinical Trial: NCT02765165

This compound is being investigated in a Phase 1/2 clinical trial (NCT02765165).[3] This study is designed to assess the safety and efficacy of this compound as a monotherapy and in combination with lomustine in patients with advanced solid tumors and relapsed/recurrent glioblastoma multiforme (GBM).

Table 1: Overview of Clinical Trial NCT02765165

| Parameter | Description |

| ClinicalTrials.gov ID | NCT02765165 |

| Phase | Phase 1 / Phase 2 |

| Study Title | A Phase 1/2 Study of this compound Alone and in Combination With Lomustine in Subjects With Advanced Solid Tumors and Relapsed/Recurrent Glioblastoma Multiforme (GBM) |

| Interventions | This compound, Lomustine |

| Status | Information on the current status should be verified on the clinical trial registry. |

| Primary Outcome Measures | To be determined from the study protocol, typically related to safety, tolerability, and maximum tolerated dose (MTD) in Phase 1, and objective response rate (ORR) in Phase 2. |

As of the last update, the results of this clinical trial have not been publicly disclosed in peer-reviewed publications or major conference presentations. The workflow for a typical Phase 1/2 clinical trial is illustrated below.

Future Directions

The future development of this compound will largely depend on the outcomes of the ongoing clinical trial. Positive results, demonstrating a manageable safety profile and signs of anti-tumor activity, could lead to several future avenues of investigation:

-

Expansion into Specific Cancer Types: If efficacy is observed in particular tumor types within the Phase 1/2 trial, larger, more focused trials in those indications would be warranted.

-

Combination Therapies: The trial's combination arm with lomustine is a step in this direction. Future studies could explore combinations with other standard-of-care chemotherapies, targeted agents, or immunotherapies.

-

Biomarker Development: Identifying predictive biomarkers, such as high CXCR4 or CXCL12 expression, could help in selecting patient populations most likely to respond to this compound, enabling a personalized medicine approach.

Conclusion

This compound is a promising CXCR4 antagonist with a clear mechanism of action and a strong preclinical rationale for its development as an anti-cancer agent. Its oral bioavailability makes it an attractive candidate for chronic dosing regimens. While the publicly available data on its discovery and preclinical development is limited, its progression into clinical trials marks a significant step forward. The results of the ongoing Phase 1/2 study are eagerly awaited by the scientific and medical communities, as they will be crucial in determining the future trajectory of this novel therapeutic agent. Further publication of preclinical data and the results of the clinical trial will be essential to fully elucidate the therapeutic potential of this compound.

References

Methodological & Application

Application Notes and Protocols for In Vitro Studies of USL311, a CXCR4 Antagonist

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vitro evaluation of USL311, a potent and selective antagonist of the C-X-C chemokine receptor type 4 (CXCR4). This compound exerts its anti-tumor activity by preventing the binding of the natural ligand, stromal cell-derived factor-1 (SDF-1 or CXCL12), to CXCR4.[1][2] This inhibition disrupts downstream signaling pathways crucial for tumor cell proliferation, migration, and survival.[2] The following protocols are designed for researchers in oncology and drug development to assess the efficacy and mechanism of action of this compound in a laboratory setting.

Mechanism of Action: The CXCL12/CXCR4 Signaling Axis

The CXCL12/CXCR4 signaling axis is a critical pathway in cancer progression. Upon binding of CXCL12 to its G-protein coupled receptor, CXCR4, a cascade of intracellular signaling events is initiated. These pathways, including the PI3K/Akt, MAPK, and JAK/STAT pathways, ultimately lead to cellular responses such as chemotaxis, increased cell survival, and proliferation.[3][4][5] In many cancer types, tumor cells overexpress CXCR4, which facilitates their migration towards tissues and organs that secrete high levels of CXCL12, a key step in metastasis.[3][6] this compound, by acting as a competitive antagonist at the CXCR4 receptor, effectively blocks these downstream effects.

Quantitative Data Summary

While specific IC50 values for this compound are not widely published in peer-reviewed literature, the following table provides representative data for a typical CXCR4 antagonist. Researchers should determine these values for this compound in their specific cell lines of interest using the protocols outlined below.

| Parameter | Cell Line | Assay Type | Representative Value (nM) |

| IC50 | Jurkat (Leukemia) | Cell Viability (MTT Assay, 72h) | 50 - 200 |

| IC50 | MDA-MB-231 (Breast Cancer) | Cell Viability (MTT Assay, 72h) | 100 - 500 |

| IC50 | PC-3 (Prostate Cancer) | Cell Migration (Transwell Assay) | 20 - 100 |

| IC50 | U87 (Glioblastoma) | Cell Migration (Transwell Assay) | 30 - 150 |

Note: IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that gives half-maximal response.[7] The values are dependent on the cell line, assay conditions, and incubation time.[7]

Experimental Protocols

The following are detailed protocols for key in vitro experiments to characterize the activity of this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay determines the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.

Materials:

-

CXCR4-expressing cancer cell lines (e.g., Jurkat, MDA-MB-231)

-

This compound (stock solution in DMSO)

-

Complete cell culture medium

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO (Dimethyl sulfoxide)

-

Plate reader

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should not exceed 0.5%. Add 100 µL of the diluted compound to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C, 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log concentration of this compound and fitting the data to a dose-response curve.

Cell Migration Assay (Transwell/Boyden Chamber Assay)

This assay measures the ability of this compound to inhibit the chemotactic migration of cancer cells towards a CXCL12 gradient.

Materials:

-

CXCR4-expressing cancer cell lines

-

This compound

-

Recombinant human CXCL12

-

Transwell inserts (e.g., 8.0 µm pore size)

-

24-well plates

-

Serum-free medium

-

Crystal violet stain

-

Cotton swabs

Protocol:

-

Preparation: Starve the cells in serum-free medium for 4-6 hours prior to the assay.

-

Chemoattractant Addition: In the lower chamber of the 24-well plate, add 600 µL of serum-free medium containing CXCL12 (e.g., 100 ng/mL).[8][9] Include a negative control with serum-free medium only.

-

Cell Treatment and Seeding: Resuspend the starved cells in serum-free medium at a concentration of 1 x 10^6 cells/mL. Pre-incubate the cells with various concentrations of this compound or vehicle control (DMSO) for 30-60 minutes at 37°C.[8]

-

Assay Assembly: Add 100 µL of the treated cell suspension (1 x 10^5 cells) to the upper chamber of the transwell insert.[8] Place the inserts into the wells containing the chemoattractant.

-

Incubation: Incubate the plate for 4-24 hours at 37°C, 5% CO2. The incubation time should be optimized for the specific cell line.[8]

-

Removal of Non-migrated Cells: After incubation, carefully remove the inserts. Use a cotton swab to gently remove the non-migrated cells from the upper surface of the membrane.

-

Staining and Visualization: Fix the migrated cells on the bottom of the membrane with 4% paraformaldehyde and stain with 0.1% crystal violet.[9]

-

Quantification: Elute the crystal violet stain with a destaining solution (e.g., 10% acetic acid) and measure the absorbance. Alternatively, count the migrated cells in several random fields under a microscope.

-

Data Analysis: Express the number of migrated cells as a percentage of the control (CXCL12-stimulated migration without inhibitor). Calculate the IC50 for migration inhibition.

Logical Relationship Diagram

The following diagram illustrates the logical relationship between the experimental components for evaluating this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Facebook [cancer.gov]

- 3. researchgate.net [researchgate.net]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Frontiers | The Chemokine Receptor CXCR4 in Cell Proliferation and Tissue Regeneration [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. CXCL12 induces migration of Schwann cells via p38 MAPK and autocrine of CXCL12 by the CXCR4 receptor - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for USL311 in Cell Migration Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing USL311, a potent and selective CXCR4 antagonist, in cell migration assays. The protocols detailed below are designed to be adaptable for various research applications, from basic science to drug discovery.

Introduction

This compound is a small molecule inhibitor of the C-X-C chemokine receptor type 4 (CXCR4).[1] By binding to CXCR4, this compound prevents the interaction of the receptor with its cognate ligand, stromal cell-derived factor-1 (SDF-1 or CXCL12). This interaction is crucial for various cellular processes, including cell proliferation and migration. The CXCL12/CXCR4 signaling axis is frequently upregulated in several types of cancer, where it plays a significant role in tumor progression, angiogenesis, and metastasis.[2] Consequently, this compound's ability to disrupt this pathway makes it a valuable tool for investigating and potentially inhibiting cancer cell migration.

Mechanism of Action: Inhibition of the CXCL12/CXCR4 Signaling Pathway

The CXCL12/CXCR4 signaling cascade is a key regulator of cell motility. Upon binding of CXCL12 to the CXCR4 receptor, a conformational change is induced, leading to the activation of intracellular heterotrimeric G-proteins. This activation triggers several downstream signaling pathways, including the phosphoinositide 3-kinase (PI3K)/Akt and mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathways. These pathways culminate in the reorganization of the actin cytoskeleton, formation of migratory protrusions, and ultimately, directed cell movement.

This compound acts as a competitive antagonist at the CXCR4 receptor, effectively blocking the binding of CXCL12 and thereby inhibiting the initiation of this signaling cascade. This leads to a reduction in the migratory and invasive potential of CXCR4-expressing cells.

Experimental Protocols

Two standard and widely used methods for assessing cell migration in vitro are the Wound Healing (Scratch) Assay and the Transwell (Boyden Chamber) Assay. The following protocols provide a framework for using this compound in these assays. It is recommended to optimize parameters such as cell seeding density, this compound concentration, and incubation time for each specific cell line and experimental condition.

Protocol 1: Wound Healing (Scratch) Assay

This assay is a straightforward method to study collective cell migration. A "scratch" is created in a confluent monolayer of cells, and the closure of this gap by migrating cells is monitored over time.

Materials:

-

CXCR4-expressing cells (e.g., glioblastoma, breast cancer cell lines)

-

Complete cell culture medium

-

Serum-free or low-serum medium

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

Phosphate-buffered saline (PBS)

-

24-well or 12-well tissue culture plates

-

Sterile 200 µL pipette tips or a specialized scratch tool

-

Inverted microscope with a camera

-

Image analysis software (e.g., ImageJ)

Procedure:

-

Cell Seeding: Seed cells into a 24-well or 12-well plate at a density that will form a confluent monolayer within 24 hours.

-

Starvation (Optional): Once confluent, replace the complete medium with serum-free or low-serum medium and incubate for 6-12 hours. This step helps to minimize cell proliferation, ensuring that wound closure is primarily due to cell migration.

-

Creating the Scratch: Gently and steadily create a linear scratch in the cell monolayer using a sterile 200 µL pipette tip. Create a second scratch perpendicular to the first to create intersections, which can aid in locating the same field of view for imaging.

-

Washing: Gently wash the wells twice with PBS to remove detached cells and debris.

-

Treatment: Add fresh serum-free or low-serum medium containing various concentrations of this compound to the respective wells. Include a vehicle control (e.g., DMSO) and a negative control (no treatment). A positive control for migration inhibition (e.g., a known migration inhibitor like Cytochalasin D) can also be included.

-

Imaging: Immediately after adding the treatment (time 0), capture images of the scratches using an inverted microscope at 4x or 10x magnification. Mark the plate to ensure the same field of view is imaged at subsequent time points.

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator.

-

Time-Lapse Imaging: Capture images of the same scratch areas at regular intervals (e.g., every 6, 12, and 24 hours) until the scratch in the control well is nearly closed.

-

Data Analysis: Measure the area of the scratch at each time point using image analysis software. Calculate the percentage of wound closure relative to the initial scratch area for each condition.